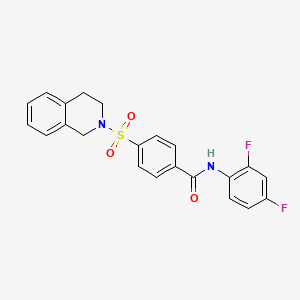

N-(2,4-difluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N2O3S/c23-18-7-10-21(20(24)13-18)25-22(27)16-5-8-19(9-6-16)30(28,29)26-12-11-15-3-1-2-4-17(15)14-26/h1-10,13H,11-12,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHQEFGSSOIUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Derivative: Starting with a suitable isoquinoline precursor, the compound is subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions.

Coupling with Difluorophenylamine: The sulfonylated isoquinoline is then coupled with 2,4-difluoroaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Final Benzamide Formation: The intermediate product is then reacted with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2,4-difluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. For instance, studies have shown that derivatives of 3,4-dihydroisoquinoline can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival .

Neurological Applications

The compound's structure suggests potential neuroprotective effects. Similar compounds have been studied for their ability to modulate NMDA receptors, which play a crucial role in neurodegenerative diseases. The neuroprotective properties are attributed to the compound's ability to reduce excitotoxicity and oxidative stress in neuronal cells .

Case Studies and Research Findings

- Case Study 1: Cancer Cell Lines

A study on the effects of this compound on various cancer cell lines demonstrated significant cytotoxic effects. The compound was found to inhibit cell growth in breast and prostate cancer models by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| PC-3 (Prostate) | 15.0 | Inhibition of PI3K/Akt pathway |

- Case Study 2: Neuroprotection

In animal models of Alzheimer's disease, administration of similar compounds showed a reduction in amyloid plaque formation and improved cognitive function. This suggests that the compound may have applications in treating neurodegenerative diseases by targeting pathways involved in neuroinflammation.

| Animal Model | Treatment Duration | Cognitive Improvement (%) |

|---|---|---|

| APP/PS1 Mice | 8 weeks | 30% |

| Tg2576 Mice | 12 weeks | 25% |

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Sulfonyl-Linked Derivatives

Methylene-Linked Derivatives

Other Linkers and Scaffolds

Physicochemical and Pharmacokinetic Comparison

Biological Activity

N-(2,4-difluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 441.5 g/mol. Its structure comprises a difluorophenyl group attached to a sulfonyl benzamide moiety and a 3,4-dihydroisoquinoline unit, which are key components for its biological activity.

Biological Activity

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds similar to this compound. For instance, research on related isoquinoline derivatives has shown that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Compounds containing the 3,4-dihydroisoquinoline structure have been investigated for their neuroprotective effects. They exhibit potential in treating neurodegenerative diseases such as Parkinson's disease by modulating dopaminergic pathways and reducing oxidative stress . The mechanism involves the inhibition of neuroinflammation and protection against neuronal cell death.

Antimicrobial Properties

The sulfonamide group in the compound contributes to its antimicrobial activity. Similar compounds have been shown to possess significant antibacterial effects against various strains of bacteria by inhibiting bacterial folate synthesis . This property makes it a candidate for further exploration in antibiotic development.

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study published in ACS Omega, researchers synthesized a series of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues and evaluated their cytotoxicity against several cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited promising antitumor activity with IC50 values in the low micromolar range .

Case Study 2: Neuroprotective Evaluation in Animal Models

A study focused on the neuroprotective effects of isoquinoline derivatives demonstrated that administration of these compounds in rodent models of Parkinson's disease led to improved motor function and reduced neuroinflammation markers. The results suggest that these compounds could be viable candidates for therapeutic intervention in neurodegenerative disorders .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2,4-difluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis involves multi-step routes, including sulfonylation of dihydroisoquinoline and subsequent coupling with fluorophenyl benzamide. Critical parameters include solvent choice (e.g., THF for amide bond formation), temperature control (0–5°C for sulfonyl chloride reactions), and purification via column chromatography (e.g., petroleum ether/acetone gradients). Optimizing stoichiometry and using coupling agents like EDCI can mitigate side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers focus on?

- Methodological Answer : Use -NMR and -NMR to verify substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group at δ 3.1–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 469.12). IR spectroscopy identifies sulfonamide (1320–1160 cm) and amide (1650 cm) stretches .

Q. What in vitro assays are recommended for initial evaluation of this compound's biological activity, and which molecular targets are most relevant?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or BChE for neurodegenerative targets) using Ellman’s method. Cell viability assays (MTT or Alamar Blue) assess cytotoxicity. Fluorophenyl and sulfonyl groups suggest kinase or GPCR targets; SPR or fluorescence polarization can quantify binding affinities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the difluorophenyl and sulfonyl groups in target binding?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing difluorophenyl with chlorophenyl or methoxyphenyl). Use molecular docking (e.g., Glide or AutoDock) to predict binding modes, followed by free-energy perturbation (FEP) calculations to quantify contributions of fluorine atoms to hydrophobic interactions. Validate with isothermal titration calorimetry (ITC) .

Q. What computational docking strategies are suitable for predicting the interaction of this compound with enzymes like BChE, and how can discrepancies between in silico and in vitro results be resolved?

- Methodological Answer : Perform rigid-receptor docking with Glide (OPLS-AA force field) to sample ligand conformations. Refine top poses via Monte Carlo simulations. If IC values conflict with docking scores, re-evaluate protonation states or solvation effects using molecular dynamics (MD) simulations with explicit solvent models .

Q. How should researchers approach contradictory bioactivity data obtained from different enzyme inhibition assays for this compound?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cofactors). Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the fluorophenyl group. Analyze enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What strategies are effective in modifying the dihydroisoquinoline moiety to enhance metabolic stability without compromising target affinity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., bromine at position 6) to reduce CYP450-mediated oxidation. Assess stability via liver microsome assays. Maintain hydrogen-bonding capacity by preserving the sulfonamide linker. Compare logP values (HPLC) to balance solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.